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Compound of Interest

Compound Name: 2-[(E)-2-phenylethenyl]phenol

Cat. No.: B100126 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analysis of 2-[(E)-2-
phenylethenyl]phenol, also known as 2-hydroxystilbene, using mass spectrometry. It includes

a summary of its mass spectral data, a proposed fragmentation pathway, and a comprehensive

protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This

information is valuable for the identification and characterization of this compound in various

research and development settings.

Introduction
2-[(E)-2-phenylethenyl]phenol is a member of the stilbenoid family, a class of natural phenols.

Stilbenoids are of significant interest in drug development and other fields due to their diverse

biological activities. Mass spectrometry is a powerful analytical technique for the structural

elucidation and quantification of such compounds. This application note details the expected

mass spectrum of 2-[(E)-2-phenylethenyl]phenol and provides a standardized protocol for its

analysis.

Mass Spectral Data
The mass spectrum of 2-[(E)-2-phenylethenyl]phenol is characterized by a prominent

molecular ion peak and several key fragment ions. The compound has a molecular weight of

196.24 g/mol .[1] The electron ionization (EI) mass spectrum shows a base peak corresponding

to the molecular ion (M+•), indicating a stable molecule.
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Table 1: Key Mass Spectral Data for 2-[(E)-2-phenylethenyl]phenol

m/z Proposed Fragment Relative Intensity

196 [M]+• (Molecular Ion) High

195 [M-H]+ High

181 [M-CH3]+ Moderate

167 [M-CHO]+ or [M-H-CO]+ Moderate to High

152 [M-CO-CH3]+ Moderate

139 [M-C2H2O-H]+ Low to Moderate

115 [C9H7]+ Low to Moderate

91 [C7H7]+ (Tropylium ion) Low

77 [C6H5]+ (Phenyl ion) Low

Note: Relative intensities are qualitative and based on typical EI spectra of phenolic and

stilbenoid compounds.

Proposed Fragmentation Pathway
The fragmentation of 2-[(E)-2-phenylethenyl]phenol under electron ionization can be

rationalized by several key bond cleavages and rearrangements. The stability of the aromatic

rings and the presence of the hydroxyl group and the ethenyl bridge influence the

fragmentation pattern.

Caption: Proposed EI fragmentation pathway of 2-[(E)-2-phenylethenyl]phenol.

Experimental Protocol: GC-MS Analysis
This protocol outlines the analysis of 2-[(E)-2-phenylethenyl]phenol using a standard Gas

Chromatography-Mass Spectrometry (GC-MS) system. For many phenolic compounds,

derivatization, such as silylation, can improve chromatographic peak shape and thermal

stability.[2][3]
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4.1. Sample Preparation and Derivatization

Standard Solution: Prepare a stock solution of 2-[(E)-2-phenylethenyl]phenol in a suitable

solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.

Derivatization (Optional but Recommended):

To 100 µL of the standard solution, add 50 µL of a derivatizing agent such as N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Vortex the mixture and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether.

4.2. GC-MS Instrumentation and Conditions

Gas Chromatograph: Agilent 7890B GC System or equivalent.

Mass Spectrometer: Agilent 7000C GC/MS Triple Quadrupole or equivalent single

quadrupole system.

Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection Volume: 1 µL.

Injector Temperature: 280°C.

Injection Mode: Splitless.

Oven Temperature Program:

Initial temperature: 100°C, hold for 2 minutes.

Ramp: 10°C/min to 250°C, hold for 5 minutes.

Ramp: 20°C/min to 300°C, hold for 5 minutes.

MS Transfer Line Temperature: 280°C.
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Ion Source Temperature: 230°C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Scan Range: m/z 40-500.

4.3. Data Analysis

Identify the peak corresponding to 2-[(E)-2-phenylethenyl]phenol (or its TMS derivative)

based on its retention time.

Confirm the identity of the compound by comparing the acquired mass spectrum with a

reference spectrum or by interpreting the fragmentation pattern.

Caption: Experimental workflow for the GC-MS analysis of 2-[(E)-2-phenylethenyl]phenol.

Applications
This methodology is applicable for:

Quality Control: Ensuring the identity and purity of synthesized 2-[(E)-2-
phenylethenyl]phenol.

Metabolite Identification: Identifying 2-[(E)-2-phenylethenyl]phenol and related compounds

in biological matrices.

Natural Product Research: Detecting and characterizing 2-[(E)-2-phenylethenyl]phenol in
plant extracts and other natural sources.

Drug Development: Supporting pharmacokinetic and pharmacodynamic studies of stilbenoid-

based drug candidates.

Conclusion
The mass spectrometric analysis of 2-[(E)-2-phenylethenyl]phenol is a robust and reliable

method for its identification and characterization. The provided protocol for GC-MS analysis,

along with the expected fragmentation data, offers a solid foundation for researchers and
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scientists working with this compound. The use of derivatization can further enhance the quality

of the chromatographic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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